molecular formula C14H13NO2S B14440106 S-Methyl (4-phenoxyphenyl)carbamothioate CAS No. 80199-32-2

S-Methyl (4-phenoxyphenyl)carbamothioate

Cat. No.: B14440106
CAS No.: 80199-32-2
M. Wt: 259.33 g/mol
InChI Key: FHNKHZVJISDFTH-UHFFFAOYSA-N
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Description

S-Methyl (4-phenoxyphenyl)carbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a phenoxyphenyl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (4-phenoxyphenyl)carbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

S-Methyl (4-phenoxyphenyl)carbamothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

S-Methyl (4-phenoxyphenyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C–S bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of S-Methyl (4-phenoxyphenyl)carbamothioate involves the formation of covalent bonds with target molecules. The compound can interact with enzymes and proteins, leading to inhibition or modification of their activity. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl (4-phenoxyphenyl)carbamothioate is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80199-32-2

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

S-methyl N-(4-phenoxyphenyl)carbamothioate

InChI

InChI=1S/C14H13NO2S/c1-18-14(16)15-11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)

InChI Key

FHNKHZVJISDFTH-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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